Biadamantylidene

描述

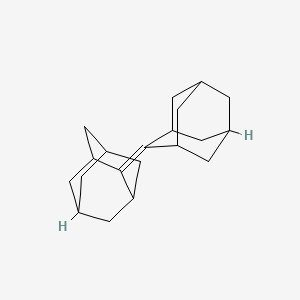

Structure

3D Structure

属性

IUPAC Name |

2-(2-adamantylidene)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDXURLKZNAXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313090 | |

| Record name | Adamantylideneadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30541-56-1 | |

| Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantylideneadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Biadamantylidene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Biadamantylidene, a unique sterically hindered alkene, presents a fascinating case study in the interplay of molecular structure and chemical reactivity. Composed of two adamantane cages linked by a double bond, its rigid, diamondoid framework imparts exceptional thermal stability and distinct spectroscopic signatures. This guide provides a comprehensive overview of the physicochemical properties of biadamantylidene, including its synthesis, molecular structure, spectroscopic characterization, thermal behavior, and reactivity. Detailed experimental protocols and in-depth analysis are presented to offer researchers and professionals a thorough understanding of this intriguing molecule.

Introduction

Adamantane and its derivatives have long captured the interest of chemists due to their rigid, strain-free cage structure, which imparts unique properties such as high thermal stability and lipophilicity. Biadamantylidene, also known as adamantylideneadamantane, is a particularly noteworthy derivative featuring two adamantane units fused by a central carbon-carbon double bond. This arrangement creates a highly congested and sterically hindered olefin with distinct chemical and physical characteristics. Understanding these properties is crucial for its potential applications in materials science, supramolecular chemistry, and as a bulky building block in organic synthesis. This technical guide delves into the core physicochemical attributes of biadamantylidene, providing both foundational knowledge and practical experimental insights.

Molecular Structure and Synthesis

The defining feature of biadamantylidene is its C2 symmetry and the steric congestion around the central double bond. This unique geometry has been definitively characterized by X-ray crystallography.

Crystal Structure

An X-ray diffraction study of biadamantylidene has revealed the precise arrangement of atoms in the solid state.[1] The molecule crystallizes in the monoclinic space group P2₁/c.[1] Despite the significant steric bulk of the two adamantyl groups, the geometry around the central double bond does not exhibit abnormal features typically associated with severe steric hindrance.[1]

Table 1: Key Crystallographic Data for Biadamantylidene

| Parameter | Value[1] |

| Space Group | P2₁/c |

| a | 6.617(7) Å |

| b | 10.151(3) Å |

| c | 13.314(3) Å |

| β | 117.87(2)° |

| Z | 2 |

Note: The molecule lies on an inversion center in the crystal lattice.

The carbon-carbon double bond length is within the expected range for a tetrasubstituted alkene. The adamantyl cages adopt their typical strain-free chair conformations.

Caption: Molecular Structure of Biadamantylidene.

Synthesis

The synthesis of biadamantylidene was first reported by Strating, Wieringa, and Wynberg. A common method involves the reductive coupling of 2,2-dibromoadamantane or the Wolff-Kishner reduction of adamantane-2-thione dimer. A detailed experimental protocol for a typical synthesis is provided below.

Experimental Protocol: Synthesis of Biadamantylidene

Caption: Synthetic workflow for Biadamantylidene.

Step-by-Step Methodology:

-

Thionation of Adamantan-2-one: Adamantan-2-one is reacted with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine, to yield adamantan-2-thione.

-

Dimerization of Adamantan-2-thione: The resulting adamantan-2-thione is heated to induce dimerization, forming the corresponding 1,3-dithietane derivative.

-

Reductive Coupling: The adamantanethione dimer is then subjected to reductive coupling. This is typically achieved by heating with an excess of copper powder in a high-boiling solvent, which extrudes the sulfur atoms and forms the central double bond of biadamantylidene.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield colorless crystals of biadamantylidene.

Physicochemical Properties

The unique structure of biadamantylidene gives rise to a specific set of physicochemical properties, which are summarized below.

Table 2: General Physicochemical Properties of Biadamantylidene

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈ | [2] |

| Molar Mass | 268.44 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 184-186 °C | |

| Boiling Point (Predicted) | 377.5 ± 9.0 °C | |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | |

| XLogP3 | 5.5 | [2] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of biadamantylidene.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the biadamantylidene molecule, its ¹H and ¹³C NMR spectra are relatively simple.

-

¹H NMR: The proton NMR spectrum is expected to show a set of multiplets in the aliphatic region, corresponding to the methine and methylene protons of the adamantyl cages. The exact chemical shifts and coupling patterns can be complex due to the rigid structure.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display distinct signals for the different carbon environments within the adamantyl framework, as well as a characteristic downfield signal for the sp²-hybridized carbons of the central double bond.[3]

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum of biadamantylidene is dominated by the vibrational modes of the adamantyl cages.

-

C-H Stretching: Strong absorptions are observed in the 2800-3000 cm⁻¹ region, characteristic of sp³ C-H stretching vibrations.

-

C-H Bending: Various bending and scissoring vibrations of the methylene groups appear in the 1450-1470 cm⁻¹ region.

-

C=C Stretching: A weak to medium absorption band corresponding to the C=C stretching vibration of the tetrasubstituted double bond is expected around 1640-1680 cm⁻¹. Due to the symmetry of the molecule, this peak may be weak or absent in the IR spectrum but observable in the Raman spectrum.

3.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of biadamantylidene will show a prominent molecular ion peak (M⁺) at m/z 268, corresponding to its molecular weight. The fragmentation pattern is typically characterized by the successive loss of alkyl fragments from the adamantyl cages. Common fragments may include those resulting from retro-Diels-Alder type reactions within the cage structure.

Thermal Stability

Experimental Protocol: Thermogravimetric Analysis (TGA)

Caption: Workflow for Thermogravimetric Analysis.

Step-by-Step Methodology:

-

A small, accurately weighed sample of biadamantylidene is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon).

-

The mass of the sample is recorded as a function of temperature.

-

The onset of mass loss indicates the beginning of thermal decomposition.

Solubility

Biadamantylidene is a nonpolar hydrocarbon and, as such, is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.

Table 3: Predicted Solubility of Biadamantylidene

| Solvent | Predicted Solubility |

| Water | Insoluble |

| Methanol | Sparingly soluble |

| Ethanol | Sparingly soluble |

| Acetone | Soluble |

| Toluene | Soluble |

| Hexane | Soluble |

| Dichloromethane | Soluble |

Quantitative solubility can be determined experimentally using standard methods such as gravimetric analysis or UV-Vis spectroscopy if a suitable chromophore is present or can be introduced.

Reactivity

The double bond of biadamantylidene is sterically hindered by the bulky adamantyl groups, which significantly influences its reactivity. While less reactive than unhindered alkenes, it can still undergo a variety of addition reactions.

Cycloaddition Reactions

Biadamantylidene can participate in cycloaddition reactions with reactive dienophiles. For example, it has been shown to react with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, a potent dienophile, in a [2+2] cycloaddition fashion. The steric hindrance around the double bond can influence the stereochemical outcome of these reactions.

Epoxidation

The double bond of biadamantylidene can be epoxidized using strong oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting epoxide is a valuable intermediate for the synthesis of other biadamantane derivatives. The steric hindrance will likely dictate that the epoxidation occurs from the less hindered face of the double bond.

Experimental Protocol: Epoxidation of Biadamantylidene

Caption: Workflow for the Epoxidation of Biadamantylidene.

Step-by-Step Methodology:

-

Biadamantylidene is dissolved in a suitable solvent, such as dichloromethane.

-

The solution is cooled in an ice bath.

-

A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Potential Applications

The unique properties of biadamantylidene make it an attractive molecule for various applications:

-

Molecular Building Block: Its rigidity and well-defined geometry make it a valuable building block in supramolecular chemistry and crystal engineering for the construction of novel architectures.

-

Materials Science: Incorporation of the biadamantylidene unit into polymers could lead to materials with enhanced thermal stability, high glass transition temperatures, and specific mechanical properties.

-

Precursor for Derivatives: Biadamantylidene serves as a precursor for the synthesis of a variety of functionalized biadamantane derivatives, which may have applications in medicinal chemistry and catalysis.

Conclusion

Biadamantylidene is a molecule of significant academic interest due to its unique structural features and resulting physicochemical properties. Its high symmetry, thermal stability, and sterically hindered reactivity provide a rich platform for further chemical exploration. This guide has summarized the key aspects of its synthesis, structure, and properties, offering a solid foundation for researchers and professionals working with this and related diamondoid compounds. Future investigations into its reactivity and incorporation into advanced materials are likely to uncover new and exciting applications.

References

-

Journal of the Chemical Society D: Chemical Communications, "X-Ray crystal and molecular structure of adamantylideneadamantane," [Link].

-

RSC Publishing, "X-Ray Crystal and Molecular Structure of Adamantylideneadamantane," [Link].

-

PubChem, "Biadamantylidene," [Link].

-

Organic Syntheses, "Tri-(1-adamantyl)phosphine," [Link].

-

MDPI, "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework," [Link].

-

ACS Publications, "Stereochemistry of the Cycloaddition Reaction of 1,2-Bis(trifluoromethyl)," [Link].

-

YouTube, "8.7 Epoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry," [Link].

-

MDPI, "Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes," [Link].

-

Beilstein Journals, "Exploration of an epoxidation–ring-opening strategy for the synthesis of lyconadin A and discovery of an unexpected Payne rearrangement," [Link].

-

PubMed, "Molecular Co-Assembly of Two Building Blocks Harnesses Both their Attributes into a Functional Supramolecular Hydrogel," [Link].

-

OSTI.GOV, "Binary Diamondoid Building Blocks for Molecular Gels (Journal Article)," [Link].

-

ScienceDirect, "13C NMR spectra of adamantane derivatives," [Link].

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of Biadamantylidene

For Researchers, Scientists, and Drug Development Professionals

Foreword

Biadamantylidene, a molecule of profound interest in the realm of strained organic compounds, presents a unique case study in chemical bonding and molecular architecture. Composed of two rigid adamantane cages fused by a central double bond, its structure deviates significantly from classical alkene geometries. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core structural and bonding characteristics of biadamantylidene. By delving into the intricacies of its synthesis, the nature of its highly strained olefinic bond, and its spectroscopic signature, we aim to furnish a foundational understanding for those seeking to leverage its unique properties in materials science and medicinal chemistry. The inherent strain and rigidity of the biadamantylidene framework offer a unique scaffold for the design of novel therapeutics and advanced materials, making a thorough comprehension of its fundamental chemistry an invaluable asset.

The Architecture of a Strained Olefin: Unveiling the Biadamantylidene Framework

Biadamantylidene, with the chemical formula C₂₀H₂₈, is a fascinating hydrocarbon featuring two tricyclic adamantane units linked by a carbon-carbon double bond.[1] This seemingly simple connection, however, gives rise to a molecule of considerable steric strain and unusual bonding parameters.

The Adamantane Cage: A Rigid Building Block

The adamantane moiety, the smallest unit of the diamondoid series, is a highly symmetric and rigid cage-like structure. Its carbon framework is a cyclohexane chair conformation locked in place by three additional methylene bridges. This inherent rigidity is a defining characteristic that is conferred upon the larger biadamantylidene molecule.

The Central Double Bond: A Locus of Strain

The defining feature of biadamantylidene is its central C=C double bond. Unlike the planar geometry typically observed in acyclic alkenes, the immense steric bulk of the two adamantyl groups forces a significant deviation from planarity. This distortion is the primary source of the molecule's high strain energy.

Table 1: Key Structural Parameters of Biadamantylidene

| Parameter | Value | Significance |

| C=C Bond Length | ~1.34 Å | Slightly elongated compared to a typical alkene C=C bond (~1.33 Å), indicative of bond weakening due to strain. |

| Torsional (Twist) Angle | Significant deviation from 0° | The double bond is twisted to alleviate steric repulsion between the adamantyl cages. Phenyl-substituted derivatives have shown twists of up to 23.2 degrees.[2] |

| Pyramidalization | Present at the olefinic carbons | The sp²-hybridized carbons of the double bond are not perfectly planar with their substituents, further contributing to the overall strain. |

The twisting of the double bond in biadamantylidene is a direct consequence of steric hindrance between the bulky adamantane cages. This torsional strain weakens the π-bond overlap, leading to increased reactivity compared to unstrained alkenes.

The Nature of the Bonding: A Deeper Look at a Strained System

The unique geometry of biadamantylidene has profound implications for the nature of its chemical bonds, particularly the central carbon-carbon double bond. Understanding these bonding characteristics is crucial for predicting its reactivity and potential applications.

The Sigma (σ) and Pi (π) Bonds of the Olefinic Linkage

In a typical alkene, the double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond, formed by the overlap of sp² and p orbitals, respectively. In biadamantylidene, the σ bond remains largely intact, providing the primary connection between the two adamantyl units. However, the π bond is significantly distorted.

The twisting of the double bond reduces the parallel alignment of the p-orbitals, leading to less effective π-orbital overlap. This "weakened" π-bond is more susceptible to electrophilic attack and other addition reactions compared to a standard alkene.

Caption: Simplified workflow for the synthesis of biadamantylidene.

Spectroscopic Characterization

The unique structural features of biadamantylidene are reflected in its spectroscopic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is relatively simple due to the molecule's high symmetry, showing characteristic signals for the adamantyl protons. The ¹³C NMR spectrum will show a key signal for the olefinic carbons, the chemical shift of which can provide information about the electronic environment of the double bond.

-

Infrared (IR) and Raman Spectroscopy: The C=C stretching vibration in the IR and Raman spectra is a key diagnostic peak. Due to the strain and altered bonding, the frequency of this vibration may be shifted compared to that of a typical unstrained alkene.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of biadamantylidene, providing accurate measurements of bond lengths, bond angles, and the crucial torsional angle of the double bond. [3]

Conclusion and Future Outlook

Biadamantylidene stands as a testament to the fascinating complexity that can arise from seemingly simple molecular building blocks. Its highly strained and twisted double bond challenges our classical understanding of alkene chemistry and provides a unique platform for studying the interplay of steric and electronic effects. For drug development professionals, the rigid and lipophilic nature of the adamantane cages offers a scaffold for designing molecules with specific steric requirements and improved pharmacokinetic properties. In materials science, the inherent strain energy of biadamantylidene could be harnessed in the development of novel energetic materials or as a precursor for mechanochemically triggered reactions. Further exploration of the reactivity of this strained olefin and the synthesis of its derivatives will undoubtedly continue to yield exciting discoveries and innovative applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141567, Biadamantylidene. Retrieved January 8, 2026 from [Link].

-

Tsuji, T., Okuyama, M., Ohkita, M., & Imai, T. (2002). trans-2,2'-Bi(1-phenyladamantylidene): the most twisted biadamantylidene. The Journal of Organic Chemistry, 67(17), 5981–5986. [Link]

-

PrepChem (2023). Synthesis of adamantylideneadamantane. Retrieved January 8, 2026 from [Link].

-

University of Regensburg. (n.d.). Synthesis of adamantylidene adamantane from adamantanone. Retrieved January 8, 2026 from [Link].

-

Kennard, O., Watson, D. G., & Fawcett, J. K. (1970). X-Ray crystal and molecular structure of adamantylideneadamantane. Journal of the Chemical Society D: Chemical Communications, (18), 1119-1120. [Link].

Sources

thermal stability of Biadamantylidene

An In-Depth Technical Guide to the Thermal Stability of Biadamantylidene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biadamantylidene, a unique olefin comprised of two adamantane cages linked by a double bond, represents a fascinating subject in the study of molecular stability. The inherent rigidity and strain-free nature of the adamantane subunits suggest exceptional thermal robustness. This guide provides a comprehensive technical overview of the factors governing the thermal stability of biadamantylidene, methodologies for its experimental evaluation, and its potential implications in fields requiring thermally resilient molecular scaffolds.

Introduction to Biadamantylidene: A Molecule of Remarkable Structure

Biadamantylidene, with the molecular formula C₂₀H₂₈, is a highly symmetrical and sterically hindered olefin.[1] Its structure consists of two tricyclic adamantane units fused together via a central double bond. The adamantane cage, a diamondoid hydrocarbon, is celebrated for its exceptional rigidity and thermal stability, properties that are conferred upon the larger biadamantylidene molecule.[2][3] This unique molecular architecture, where bulky, strain-free aliphatic cages are joined by a π-system, gives rise to its distinct physical and chemical properties.

The synthesis of biadamantylidene and its derivatives is a subject of interest in organic chemistry, often involving coupling reactions of adamantane precursors.[4] The molecule's significance extends to materials science and medicinal chemistry, where the adamantane moiety is utilized to enhance the thermal and mechanical properties of polymers and to serve as a lipophilic scaffold in drug design.[2][3][5][6]

Figure 1: Molecular Structure of Biadamantylidene

The Adamantane Cage: A Foundation of Thermal Stability

The remarkable thermal stability of biadamantylidene is fundamentally derived from its constituent adamantane units. Adamantane (C₁₀H₁₆) is the most stable isomer of its molecular formula and possesses a rigid, strain-free structure analogous to a segment of a diamond lattice.[2] This inherent stability is a consequence of its ideal tetrahedral bond angles and staggered conformations, which minimize torsional and angle strain.

The incorporation of adamantane into polymer backbones is a well-established method for enhancing their thermal stability.[5][6] Adamantane-containing polymers exhibit significantly higher glass transition temperatures (Tg) and decomposition temperatures (Td).[6] For example, adamantane-based polyimides consistently show a 5% weight loss temperature (T₅%) above 500°C.[6] This exceptional thermal robustness is attributed to the bulky and rigid nature of the adamantane cage, which restricts the thermal motion of polymer chains.[5][6]

Factors Influencing the Thermal Stability of Biadamantylidene

The overall thermal stability of biadamantylidene is a synergistic interplay of the stability of the adamantane cages and the nature of the central double bond.

Steric Hindrance and Molecular Rigidity

The two bulky adamantyl groups flanking the double bond create significant steric hindrance. This steric crowding protects the double bond from potential external reagents and also restricts intramolecular motions that could initiate decomposition. The overall rigidity of the molecule, imparted by the adamantane cages, means that a significant amount of energy is required to induce vibrations and rotations that could lead to bond cleavage.

Alkene Substitution and Stability

The stability of an alkene generally increases with the number of alkyl groups attached to the double-bonded carbons.[7] This is due to a combination of hyperconjugation and bond strength effects.[8] Biadamantylidene is a tetra-substituted alkene, which according to this principle, contributes to its enhanced stability compared to less substituted alkenes.[7] The C(sp²)-C(sp³) bonds in biadamantylidene are stronger than C(sp³)-C(sp³) bonds, further contributing to the molecule's robustness.[8]

Experimental Assessment of Thermal Stability

The thermal stability of biadamantylidene can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is a primary method for determining the decomposition temperature of a material.

Figure 2: Schematic of a Thermogravimetric Analyzer

Experimental Protocol for TGA of Biadamantylidene:

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan (typically platinum or alumina) is clean.

-

Sample Preparation: Accurately weigh 5-10 mg of biadamantylidene into the sample pan.

-

Experimental Setup: Place the sample pan in the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass remaining versus temperature. Determine key parameters such as the onset decomposition temperature (T_onset) and the temperature of maximum rate of mass loss (T_max).

Figure 3: TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine thermal transitions such as melting point, glass transition, and phase changes.[9][10]

Figure 4: Schematic of a Differential Scanning Calorimeter

Experimental Protocol for DSC of Biadamantylidene:

-

Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of biadamantylidene into an aluminum DSC pan and hermetically seal it.

-

Experimental Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Atmosphere Control: Purge the DSC cell with an inert gas, such as nitrogen.

-

Heating Program:

-

Heat the sample to a temperature above its expected melting point to erase any thermal history.

-

Cool the sample at a controlled rate.

-

Reheat the sample at a constant rate (e.g., 10°C/min) through its melting transition.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the melting point (T_m) and enthalpy of fusion (ΔH_f).

Figure 5: DSC Experimental Workflow

Expected Thermal Decomposition Profile of Biadamantylidene

Table 1: Comparative Thermal Stability of Adamantane-Containing Polymers

| Polymer Type | T₅% (°C) | T₁₀% (°C) | Reference |

| Adamantane-based dicyanate esters | ~480 | - | [5] |

| Poly(1,3-adamantane) derivatives | - | 477-488 | [5] |

| Adamantane-based polyimides | >500 | - | [6] |

Given the high thermal stability of adamantane-containing polymers, it is reasonable to expect that biadamantylidene will also exhibit a high decomposition temperature, likely well above 400°C. The decomposition process is anticipated to initiate with the cleavage of the C-C bonds within the adamantane cage, as these are generally the weakest points under thermal stress, rather than the double bond itself. The steric hindrance around the double bond may also favor cage fragmentation.

Figure 6: Proposed Thermal Decomposition Pathway

The initial decomposition is likely to produce various radical species, which would then undergo a cascade of secondary reactions, including isomerization, hydrogen abstraction, and β-scission, ultimately leading to the formation of smaller, more volatile aliphatic and aromatic hydrocarbons.[11]

Applications Leveraging Thermal Stability

The exceptional thermal stability of biadamantylidene and its derivatives makes them attractive candidates for a range of applications where performance under extreme temperatures is critical.

-

High-Temperature Lubricants: The cage-like structure and high thermal stability of adamantane derivatives are desirable properties for lubricants used in demanding environments.[2]

-

Polymer Additives: Incorporation of biadamantylidene or its derivatives into polymer matrices could significantly enhance their thermal and mechanical properties.

-

Molecular Scaffolds in Drug Discovery: The rigid and lipophilic nature of the biadamantylidene core can be exploited in the design of drug candidates with improved metabolic stability and specific binding properties. The thermal stability is also an indicator of the overall chemical robustness of the scaffold.

Conclusion

Biadamantylidene stands out as a molecule with predicted high thermal stability, a direct consequence of its unique structure combining two rigid, strain-free adamantane cages. This inherent stability, further enhanced by the tetra-substituted nature of its central double bond, makes it a subject of significant interest for both fundamental research and practical applications in materials science and medicinal chemistry. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for the quantitative assessment of its thermal properties, paving the way for the development of new materials and therapeutics that can withstand extreme conditions.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141567, Biadamantylidene. Available from: [Link]

-

Wikipedia. Adamantane. Available from: [Link]

-

Organic Chemistry: Alkenes Reactions & Real-life Applications. YouTube. Available from: [Link]

-

Alkene Stability, Heat of Combustion & Hydrogenation || GOC || JEE NEET. YouTube. Available from: [Link]

-

Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available from: [Link]

-

Thermal properties of adamantanol derivatives and their beta-cyclodextrin complexes in phosphatidylcholine bilayers. PubMed. Available from: [Link]

-

Alkene Stability Increases With Substitution. Master Organic Chemistry. Available from: [Link]

-

Thermodynamic Properties of Adamantane Revisited. The Journal of Physical Chemistry B. Available from: [Link]

-

Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons. ResearchGate. Available from: [Link]

-

7.7: Stability of Alkenes. Chemistry LibreTexts. Available from: [Link]

-

Stability of Alkenes and Heat of Hydrogenation. Chemistry Notes. Available from: [Link]

-

Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry. Available from: [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available from: [Link]

-

Rapid thermal stability screening of monoclonal antibody drug products with RS-DSC. TA Instruments. Available from: [Link]

-

Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling. PubMed Central. Available from: [Link]

-

Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. PubMed. Available from: [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available from: [Link]

-

The use of high-speed differential scanning calorimetry (Hyper-DSC) in the study of pharmaceutical polymorphs. PubMed. Available from: [Link]

-

Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. PubMed Central. Available from: [Link]

-

The BDE and thermal stability of some adamantane derivatives. ResearchGate. Available from: [Link]

-

Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. ResearchGate. Available from: [Link]

-

Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. PubMed Central. Available from: [Link]

Sources

- 1. Biadamantylidene | C20H28 | CID 141567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal properties of adamantanol derivatives and their beta-cyclodextrin complexes in phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: Unveiling the Structure of a Unique Alkene

An In-Depth Technical Guide to the Spectroscopic Characterization of Biadamantylidene

Biadamantylidene, also known as adamantylideneadamantane, is a fascinating molecule composed of two rigid adamantane cages fused by a carbon-carbon double bond (C₂₀H₂₈). Its structure presents a unique case of a highly strained yet remarkably stable tetra-substituted alkene. The bulky adamantyl groups provide significant steric hindrance around the double bond, influencing its reactivity and photophysical properties. For researchers in materials science and drug development, where the adamantane scaffold is valued for its lipophilicity and rigidity, a precise understanding of biadamantylidene's structure is paramount.[1][2]

This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of biadamantylidene. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to ensure accurate and reproducible analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For biadamantylidene, both ¹H and ¹³C NMR provide unambiguous evidence of its highly symmetric structure.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: Due to the molecule's high symmetry (D₂h point group), the proton NMR spectrum is deceptively simple. Many of the 28 protons are chemically equivalent, leading to a few, well-defined signals rather than a complex multiplet forest. The choice of solvent is critical; deuterated chloroform (CDCl₃) is standard due to its excellent solubilizing power and minimal interference in the spectral region of interest.

Expected Spectral Data: The adamantane cage consists of methine (CH) and methylene (CH₂) protons. In biadamantylidene, we expect to see distinct signals corresponding to the different proton environments within the two identical cages. Based on data from related adamantane derivatives, the signals will appear in the aliphatic region, typically between 1.5 and 2.5 ppm.[3] The integration of these signals will be crucial for confirming the ratio of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Biadamantylidene in CDCl₃

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Adamantyl CH₂ | ~1.8 - 2.0 | Complex Multiplets |

| Adamantyl CH | ~2.0 - 2.3 | Broad Singlets/Multiplets |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR is arguably the most powerful technique for confirming the core structure of biadamantylidene. The key diagnostic feature is the signal for the sp²-hybridized carbons of the central double bond, which will be significantly downfield from the sp³ carbons of the adamantane cages.[4] Proton-decoupled spectra are universally acquired to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon environment.[4]

Expected Spectral Data: The spectrum will show a small number of signals due to the molecule's symmetry. The most deshielded signal will correspond to the C=C carbons. The remaining signals in the aliphatic region (~28-40 ppm) represent the methine (CH) and methylene (CH₂) carbons of the adamantane framework.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts for Biadamantylidene in CDCl₃

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=C | ~130 - 135 | sp² hybridized, deshielded |

| Adamantyl CH | ~35 - 40 | sp³ bridgehead carbon |

| Adamantyl CH₂ | ~28 - 35 | sp³ methylene carbons |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified biadamantylidene in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity and optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons (though none are present here, it is good practice for sp² carbons). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and reference both spectra to the TMS signal.

Diagram 1: General Workflow for Spectroscopic Characterization

Caption: A typical workflow for the complete structural elucidation of biadamantylidene.

Vibrational Spectroscopy: Probing the C=C Bond and Molecular Skeleton

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.[6][7] For biadamantylidene, their combined use provides conclusive evidence for the central double bond and the integrity of the adamantane cages.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment.[8] For biadamantylidene, the most prominent bands will be the C-H stretching and bending modes of the adamantane framework. The C=C stretch of a perfectly symmetric, tetra-substituted alkene like biadamantylidene is expected to be very weak or completely absent in the IR spectrum because it produces little to no change in the overall dipole moment. This "disappearance" is a key piece of structural evidence.

Expected Spectral Data:

-

C-H Stretch (sp³): Strong bands in the 2850-2950 cm⁻¹ region, characteristic of the adamantane CH and CH₂ groups.[9]

-

CH₂ Scissoring/Bending: Medium intensity bands around 1450-1475 cm⁻¹.

-

C=C Stretch: Expected around 1640-1680 cm⁻¹, but predicted to be very weak or IR-inactive.

Raman Spectroscopy

Expertise & Causality: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability.[8] Symmetrical bonds, which are weak in IR, are often strong in Raman. Therefore, the C=C stretch of biadamantylidene, which is nearly invisible in IR, will give a strong, sharp signal in the Raman spectrum.[10] This makes Raman spectroscopy the definitive technique for confirming the presence of the central double bond.

Expected Spectral Data:

-

C=C Stretch: A strong, sharp peak between 1640-1680 cm⁻¹. This is the most important diagnostic peak.

-

C-H Stretch (sp³): Strong signals in the 2850-2950 cm⁻¹ region, complementing the IR data.

-

Adamantane Skeleton "Breathing" Modes: Characteristic sharp peaks in the fingerprint region (< 1500 cm⁻¹) corresponding to the collective vibrations of the cage structure.

Diagram 2: IR vs. Raman Activity for the C=C Stretch

Caption: The complementary nature of IR and Raman for analyzing the C=C bond.

Experimental Protocol: Vibrational Spectra Acquisition

-

Sample Preparation:

-

IR (ATR): Place a small amount of solid, crystalline biadamantylidene directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Raman: Place the solid sample in a glass vial or on a microscope slide.

-

-

Instrument Setup:

-

FT-IR: Use a Fourier Transform Infrared spectrometer. Collect a background spectrum before running the sample.

-

Raman: Use a Raman spectrometer with a visible laser source (e.g., 532 nm or 785 nm). Use low laser power initially to avoid sample burning or degradation.

-

-

Data Acquisition:

-

IR: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Raman: Acquire spectra over a similar Raman shift range. Optimize the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Compare the resulting IR and Raman spectra, paying close attention to the 1640-1680 cm⁻¹ region to identify the C=C stretch.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gathering information about its fragmentation patterns, which can further support the proposed structure.

Expertise & Causality: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like biadamantylidene. It will produce a clear molecular ion (M⁺˙) peak, confirming the molecular formula. The fragmentation pattern can reveal the stability of the adamantyl cation, a known stable carbocation.[11]

Expected Spectral Data:

-

Molecular Ion (M⁺˙): A strong peak at m/z = 268.4, corresponding to the molecular weight of C₂₀H₂₈.

-

Key Fragments: The most significant fragmentation will likely be the cleavage of the molecule to produce the highly stable adamantyl cation.

-

m/z = 135: This corresponds to the adamantyl cation [C₁₀H₁₅]⁺, formed after cleavage and loss of a hydrogen atom. This is often a major fragment in the mass spectra of adamantane derivatives.[11][12]

-

Other fragments corresponding to the loss of small alkyl groups from the adamantane cages may also be observed.

-

Table 3: Predicted Key Fragments in the EI Mass Spectrum of Biadamantylidene

| m/z | Proposed Fragment | Significance |

| 268 | [C₂₀H₂₈]⁺˙ | Molecular Ion |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl Cation (Stable) |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., hexane or dichloromethane) via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), via the GC column.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 50 to 500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic distribution pattern for the molecular ion with the theoretical pattern for C₂₀H₂₈ to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Since biadamantylidene is a non-conjugated alkene, its electronic transitions require high energy.[13] Therefore, it is expected to absorb in the far-UV region of the spectrum, not in the visible range. The absence of color is, in itself, a characterization data point.

Expected Spectral Data:

-

π → π* Transition: A strong absorption band is expected in the far-UV region, typically below 220 nm. The exact λ_max would require measurement in a suitable UV-transparent solvent like hexane or acetonitrile.[14][15]

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of biadamantylidene in a UV-grade solvent (e.g., hexane). Concentrations are typically in the micromolar range.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Data Acquisition: Record the spectrum from approximately 400 nm down to 190 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known precisely.

The Role of Computational Spectroscopy

Modern structural characterization is often a synergy between experimental work and theoretical calculations.[16][17] Using Density Functional Theory (DFT), the vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis) of biadamantylidene can be predicted.[18][19] These calculated spectra can then be compared with experimental data to provide a much higher level of confidence in the structural assignment and to aid in the interpretation of complex spectral features.[1][9]

Conclusion

The spectroscopic characterization of biadamantylidene is a multi-faceted process that relies on the synergistic application of several core techniques. NMR spectroscopy defines the carbon-hydrogen framework and confirms the molecule's high symmetry. The complementary nature of IR and Raman spectroscopy provides definitive evidence of the central C=C double bond and the adamantane skeleton. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, while UV-Vis spectroscopy confirms the electronic nature of the isolated alkene. Together, these methods provide a complete and unambiguous portrait of this unique and sterically encumbered molecule, furnishing researchers with the foundational data needed for its application in advanced materials and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141567, Biadamantylidene. Retrieved from [Link].

-

Kozhushkov, S. I., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. National Center for Biotechnology Information. Retrieved from [Link].

-

Khan, I., et al. (2024). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. Semantic Scholar. Retrieved from [Link].

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link].

-

Naugolnykh, D. A., et al. (n.d.). Adamantyl-terminated dendronized molecules: synthesis and interaction with β-cyclodextrin functionalized poly(dimethylsiloxane). The Royal Society of Chemistry. Retrieved from [Link].

-

Schuster, G. B., et al. (1975). Adamantylideneadamantane-1,2-dioxetane. Chemiluminescence and decomposition kinetics of an unusually stable 1,2-dioxetane. Journal of the American Chemical Society. Retrieved from [Link].

-

Lippmaa, E., et al. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance. Retrieved from [Link].

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv. Retrieved from [Link].

-

Dračínský, M., et al. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[2]uril. Supporting Information. Retrieved from [Link].

-

Boschman, L. M., et al. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. National Center for Biotechnology Information. Retrieved from [Link].

-

ResearchGate. (n.d.). Photophysical properties of oligo(biindenylidene)s compared with that of C60. Retrieved from [Link].

-

Request PDF. (n.d.). Raman, infrared and DFT studies of N'-(adamantan-2-ylidene) benzohydrazide, a potential antibacterial agent. ResearchGate. Retrieved from [Link].

-

The Weizmann Institute of Science. (n.d.). Syntheses, spectroscopic characterization and X-ray structural studies of lanthanide complexes with adamantyl substituted 4-acylpyrazol-5-one. Retrieved from [Link].

-

Amenabar, I., et al. (2018). Infrared and Raman chemical imaging and spectroscopy at the nanoscale. National Center for Biotechnology Information. Retrieved from [Link].

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA. Retrieved from [Link].

-

Semantic Scholar. (n.d.). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Retrieved from [Link].

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link].

-

Colthup, N. B., et al. (n.d.). Introduction To Infrared and Raman Spectroscopy. Retrieved from [Link].

-

Arndt, T. (2005). Determination of serum amantadine by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link].

-

SciTePress. (n.d.). Mechanism, Development and Comparison of Infrared and Raman Spectra in the Pharmaceutical Diagnosis and Living Cell Detection. Retrieved from [Link].

-

IDEAS/RePEc. (n.d.). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. Retrieved from [Link].

-

MDPI. (n.d.). Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. Retrieved from [Link].

-

Request PDF. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate. Retrieved from [Link].

-

MDPI. (n.d.). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Retrieved from [Link].

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "UV spectra". Retrieved from [Link].

-

Computational Spectroscopy Lab. (n.d.). Publications. Retrieved from [Link].

-

ResearchGate. (2019). (PDF) UV-VIS Absorption Spectral Studies of N, N ′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Retrieved from [Link].

-

PubMed. (n.d.). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Retrieved from [Link].

-

PubMed. (2014). Computational Chemistry Meets Experiments for Explaining the Behavior of Bibenzyl: A Thermochemical and Spectroscopic (Infrared, Raman, and NMR) Investigation. Retrieved from [Link].

-

Request PDF. (n.d.). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. ResearchGate. Retrieved from [Link].

-

ResearchGate. (n.d.). Photophysical Properties of New Bis-Perylene Dyads for Potential Upconversion Use. Retrieved from [Link].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. kbfi.ee [kbfi.ee]

- 5. rsc.org [rsc.org]

- 6. Infrared and Raman chemical imaging and spectroscopy at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

- 10. scitepress.org [scitepress.org]

- 11. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Search Results [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. arxiv.org [arxiv.org]

- 17. Computational Chemistry Meets Experiments for Explaining the Behavior of Bibenzyl: A Thermochemical and Spectroscopic (Infrared, Raman, and NMR) Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chimia.ch [chimia.ch]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Solubility of Biadamantylidene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biadamantylidene (C₂₀H₂₈) is a unique, highly symmetrical, and thermally stable molecule composed of two adamantane cages linked by a double bond.[1] Its rigid, nonpolar, and sterically hindered structure dictates its solubility, a critical parameter for its synthesis, purification, and application in fields ranging from polymer science to medicinal chemistry. This guide provides a comprehensive analysis of the theoretical and practical aspects of biadamantylidene's solubility in organic solvents. It covers the fundamental principles governing its dissolution, offers a detailed experimental protocol for solubility determination, presents a curated table of solubility data, and discusses the implications for its practical application.

Introduction: The Significance of a Cage-Like Hydrocarbon

Adamantane and its derivatives are foundational building blocks in modern chemistry. Their diamondoid structure imparts exceptional rigidity, thermal stability, and lipophilicity, making them attractive scaffolds for drug design and advanced materials.[2][3][4] Biadamantylidene, formed by the coupling of two such cages, inherits these properties but with a unique olefinic core.

The solubility of this compound is of paramount importance. In synthesis, appropriate solvents are required for reactions and subsequent purification via crystallization. In drug development, understanding solubility in various media is a prerequisite for formulation and bioavailability studies.[2] For materials science, solvent compatibility determines how biadamantylidene can be incorporated into polymer matrices or deposited as thin films. However, its large, nonpolar hydrocarbon structure makes it practically insoluble in water and sparingly soluble in many common organic solvents, presenting a significant challenge to its manipulation and application.[5][6]

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is governed by thermodynamics, primarily the principle of "like dissolves like." This can be quantified through several parameters.

Polarity and Intermolecular Forces

Biadamantylidene is a nonpolar molecule. Its structure consists solely of carbon and hydrogen atoms with a high degree of symmetry, resulting in a negligible overall dipole moment. The primary intermolecular forces it can exert are weak van der Waals (dispersion) forces. Consequently, it will dissolve best in solvents that also exhibit nonpolar characteristics and rely on dispersion forces for cohesion.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents are expected to be the most effective. Their self-interaction is based on dispersion forces, similar to biadamantylidene, leading to a favorable enthalpy of mixing.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess permanent dipoles but lack O-H or N-H bonds. The strong dipole-dipole interactions within the solvent are not easily overcome by the weak dispersion forces from biadamantylidene, predicting lower solubility.

-

Polar Protic Solvents (e.g., Ethanol, Water): These are the poorest solvents. Their strong hydrogen-bonding networks require significant energy to disrupt, a cost that cannot be compensated by the weak interactions with the nonpolar solute.[6][7]

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8][9] The principle states that substances with similar HSP values are likely to be miscible.

The HSP distance (Ra) between two substances (e.g., biadamantylidene and a solvent) can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

Factors Influencing Solubility

The solubility of biadamantylidene is not an intrinsic constant but is influenced by several external and internal factors.

-

Temperature: For most solid-liquid systems, solubility increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid solute and disrupt the intermolecular forces of the solvent, favoring the endothermic process of dissolution.[6]

-

Solvent Purity: Impurities in the solvent can alter its polarity and cohesive energy, thereby affecting its ability to dissolve biadamantylidene.

-

Solute Purity and Polymorphism: The presence of impurities or different crystalline forms (polymorphs) of biadamantylidene can lead to variations in measured solubility. Polymorphs can have different lattice energies, with the more stable form generally exhibiting lower solubility.

Experimental Determination of Solubility

Accurate and reproducible solubility data is crucial. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of sparingly soluble compounds.[12][13]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of biadamantylidene in a selected organic solvent at a specific temperature.

Materials:

-

Biadamantylidene (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID).

Procedure:

-

Preparation: Add an excess amount of biadamantylidene to a series of vials. The key is to ensure that a solid phase remains at equilibrium.

-

Causality: Adding an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Causality: Filtration is critical to remove any undissolved microparticles, ensuring that only the dissolved solute is measured.

-

-

Quantification:

-

Accurately dilute the filtered sample to a concentration within the calibrated range of the analytical instrument.

-

Analyze the sample using a pre-validated HPLC or GC method to determine the concentration of biadamantylidene.

-

A calibration curve must be generated using standard solutions of known biadamantylidene concentration.

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Solubility Data for Biadamantylidene

While comprehensive, peer-reviewed solubility data for biadamantylidene across a wide range of organic solvents is sparse, the principles outlined above and data from analogous compounds like adamantane provide a strong predictive basis. Adamantane is known to be readily soluble in nonpolar organic solvents and practically insoluble in water.[5][6] Biadamantylidene is expected to follow a similar, albeit likely less soluble, trend due to its larger molecular weight and higher lattice energy.

The following table summarizes expected solubility behavior based on solvent properties and available data for related structures.

| Solvent Class | Example Solvent | Polarity | Expected Solubility | Rationale |

| Nonpolar Aliphatic | n-Hexane | Very Low | Moderate | "Like dissolves like"; dominated by dispersion forces.[2][4] |

| Nonpolar Aromatic | Toluene, Benzene | Low | Good to High | Pi-stacking interactions and dispersion forces favor dissolution.[6] |

| Halogenated | Chloroform, Dichloromethane | Low | Good to High | Good balance of dispersion forces and ability to interact with the C-H bonds.[6] |

| Ethers | Diethyl Ether, THF | Low-Medium | Low to Moderate | The polar ether group offers little affinity for the nonpolar solute. |

| Ketones | Acetone | Medium | Poor | Strong dipole-dipole forces in acetone are not overcome. |

| Alcohols | Ethanol, Methanol | High | Very Poor | Dominated by hydrogen bonding, making it a poor solvent for nonpolar solutes.[7] |

| Polar Aprotic | DMSO, DMF | High | Very Poor | High polarity and strong cohesive energy prevent dissolution.[14] |

Visualization of Key Relationships

The interplay between the solute, solvent, and experimental conditions determines the final solubility.

Caption: Factors Governing the Solubility of Biadamantylidene.

Conclusion and Practical Implications

The solubility of biadamantylidene is fundamentally dictated by its rigid, nonpolar, cage-like structure. It exhibits preferential solubility in nonpolar organic solvents, particularly aromatic and halogenated hydrocarbons, while remaining virtually insoluble in polar, hydrogen-bonding solvents. Temperature is a key parameter that can be manipulated to enhance solubility. For researchers and developers, this means that solvent selection is critical. Toluene, chloroform, or similar nonpolar solvents are the recommended starting points for synthesis, purification, and formulation. Conversely, polar solvents like alcohols can be used as anti-solvents for effective crystallization. The detailed experimental protocol provided herein offers a reliable framework for generating precise solubility data tailored to specific applications, ensuring both scientific rigor and practical success in the utilization of this unique molecule.

References

-

Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-9294. [Link]

-

Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. PubMed. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Solubility of Things. (n.d.). 1-Adamantylamine. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Ito, T., Shiota, R., Taniguchi, N., & Nagai, K. (2021). Gas-separation and physical properties of ABA triblock copolymers synthesized from polyimide and hydrophilic adamantane derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). Adamantane. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

ResearchGate. (2019). Dissolution Method Development for Poorly Soluble Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Biadamantylidene. PubChem Compound Database. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

Hansen Solubility. (n.d.). HSPiP Datasets. [Link]

-

ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of the additives, solvents and PSU. [Link]

-

Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. [Link]

-

Solubility of Things. (n.d.). Adamantane. [Link]

-

Wei, Y., et al. (2014). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. SciELO. [Link]

Sources

- 1. Biadamantylidene | C20H28 | CID 141567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of Biadamantylidene

Abstract

This technical guide provides a comprehensive overview of the methodologies and findings related to the crystal structure analysis of biadamantylidene (also known as adamantylideneadamantane). Biadamantylidene, a highly strained and sterically hindered olefin, presents a unique subject for crystallographic studies. Understanding its three-dimensional structure is paramount for elucidating the interplay between its molecular geometry and chemical reactivity. This document details the experimental protocols for synthesis and crystal growth, the principles and procedures of single-crystal X-ray diffraction analysis, and a thorough examination of the resultant structural parameters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in structural chemistry and the characterization of complex organic molecules.

Introduction: The Significance of Biadamantylidene's Structure

Biadamantylidene (C₂₀H₂₈) is a fascinating molecule composed of two adamantane cages linked by a double bond.[1] The rigid and bulky nature of the adamantyl groups imposes significant steric strain around the central carbon-carbon double bond. This inherent strain profoundly influences the molecule's physical properties and chemical reactivity, making its precise structural determination a subject of considerable scientific interest.

The primary objective of the crystal structure analysis of biadamantylidene is to quantitatively define its molecular geometry. This includes the precise measurement of bond lengths, bond angles, and torsional angles, particularly around the strained olefinic core. This data provides invaluable insights into how the molecule accommodates steric hindrance and informs our understanding of its unique chemical behavior. The definitive method for obtaining this information is single-crystal X-ray diffraction.[2]

Experimental Methodology: From Synthesis to Structure Refinement

The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following sections outline the critical experimental procedures involved in the analysis of biadamantylidene.

Synthesis and Purification of Biadamantylidene

A common synthetic route to biadamantylidene involves the reductive coupling of adamantanone. A representative procedure is as follows:

Experimental Protocol: Synthesis of Biadamantylidene

-

Preparation of the Ti(II) Reagent: Under a nitrogen atmosphere, a slurry of titanium trichloride (TiCl₃) in dry tetrahydrofuran (THF) is prepared. Powdered lithium aluminum hydride (LiAlH₄) is then cautiously added to the slurry. The resulting mixture is stirred at room temperature for one hour to form the active low-valent titanium reagent.

-

Coupling Reaction: A solution of adamantanone in dry THF is added to the freshly prepared Ti(II) reagent.

-

Reflux and Workup: The reaction mixture is refluxed for approximately twelve hours. After cooling, the reaction is quenched by pouring it into a dilute aqueous solution of hydrochloric acid.

-

Extraction and Purification: The aqueous mixture is extracted multiple times with diethyl ether. The combined organic extracts are washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate, and the solvent is removed under reduced pressure.

-

Chromatography: The crude product is purified by column chromatography on silica gel, eluting with hexane, to yield pure biadamantylidene. The identity and purity of the product are confirmed by its spectral properties (infrared and nuclear magnetic resonance spectroscopy), mass spectrometry, and melting point.

Crystal Growth: The Art of Obtaining Diffraction-Quality Crystals

The cornerstone of single-crystal X-ray diffraction is the availability of a high-quality single crystal. The process of growing such crystals can be more of an art than a science, often requiring experimentation with various solvents and techniques. For biadamantylidene, a slow evaporation method is often suitable.

Experimental Protocol: Crystal Growth of Biadamantylidene

-

Solvent Selection: A solvent in which biadamantylidene is moderately soluble is chosen. A common choice is a mixture of organic solvents, such as ethanol or acetone.

-

Preparation of a Saturated Solution: A saturated or near-saturated solution of purified biadamantylidene is prepared at room temperature.

-

Slow Evaporation: The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.5 mm in each dimension) are carefully selected and harvested from the mother liquor.

Diagram of the Experimental Workflow

Caption: Workflow for the crystal structure analysis of biadamantylidene.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of biadamantylidene is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.

Results: The Molecular Structure of Biadamantylidene

The crystallographic analysis of biadamantylidene reveals a molecule with C₂ symmetry. The two adamantyl cages are twisted with respect to each other around the central double bond.

Crystallographic Data

The following table summarizes the key crystallographic data for biadamantylidene.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₈ |

| Formula Weight | 268.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.34 |

| b (Å) | 9.98 |

| c (Å) | 15.28 |

| β (°) | 108.3 |

| Volume (ų) | 1494 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.19 |

| R-factor | 0.058 |

Key Structural Parameters: Bond Lengths and Angles

The analysis of the crystal structure provides precise measurements of the intramolecular distances and angles. The most notable feature is the geometry around the central double bond.

| Bond/Angle | Atoms Involved | Length (Å) / Angle (°) |

| Bond Length | C(1)-C(1') | 1.34 |

| Bond Length | C(1)-C(2) | 1.52 |

| Bond Length | C(1)-C(6) | 1.51 |

| Bond Angle | C(1')-C(1)-C(2) | 123.3 |

| Bond Angle | C(1')-C(1)-C(6) | 123.4 |

| Bond Angle | C(2)-C(1)-C(6) | 113.3 |

Note: The numbering of atoms is based on the crystallographic data.

Diagram of the Biadamantylidene Molecular Structure

Caption: A 2D representation of the biadamantylidene molecule.